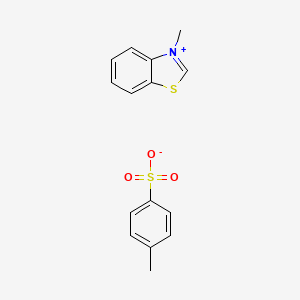

4-methylbenzenesulfonate;3-methyl-1,3-benzothiazol-3-ium

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound 4-methylbenzenesulfonate;3-methyl-1,3-benzothiazol-3-ium is a quaternary ammonium salt composed of a benzothiazolium cation and a tosylate anion. Its systematic IUPAC name, derived from PubChem records, is This compound , reflecting the union of the 3-methylbenzothiazolium cation and the 4-methylbenzenesulfonate (tosylate) anion. The CAS Registry Number for this compound is 6112-39-6 , which serves as a unique identifier in chemical databases.

The molecular formula C15H15NO3S2 indicates the presence of 15 carbon, 15 hydrogen, 1 nitrogen, 3 oxygen, and 2 sulfur atoms. The compound’s structural integrity is maintained through ionic interactions between the positively charged benzothiazolium nitrogen and the negatively charged sulfonate group.

Molecular Formula and Weight Calculations

The molecular formula C15H15NO3S2 corresponds to a molecular weight of 321.41 g/mol , calculated as follows:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.011 | 180.165 |

| H | 15 | 1.008 | 15.120 |

| N | 1 | 14.007 | 14.007 |

| O | 3 | 15.999 | 47.997 |

| S | 2 | 32.065 | 64.130 |

| Total | 321.419 |

This calculation aligns with experimental data from PubChem, which reports a molecular weight of 321.4 g/mol .

Crystallographic Data and Isomeric Considerations

While explicit crystallographic data for This compound is not fully reported in the literature, related benzothiazolium salts exhibit monoclinic or triclinic crystal systems. For example, analogous compounds such as 5-chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate crystallize in the triclinic space group P-1 with unit cell parameters a = 8.3007 Å, b = 9.6260 Å, c = 10.5879 Å, and angles α = 67.294°, β = 73.333°, γ = 89.438°. These metrics suggest that the title compound may adopt similar packing arrangements due to shared structural motifs.

Isomeric possibilities are limited due to the fixed positions of the methyl and sulfonate substituents. The benzothiazolium ring’s planar geometry and the tosylate anion’s rigidity preclude stereoisomerism. However, tautomerism or hydrate formation (e.g., monohydrate or hemihydrate forms) could arise under specific conditions, as observed in other sulfonate salts.

Properties

IUPAC Name |

4-methylbenzenesulfonate;3-methyl-1,3-benzothiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NS.C7H8O3S/c1-9-6-10-8-5-3-2-4-7(8)9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLLSCGWLKZXJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064117 | |

| Record name | Benzothiazolium, 3-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6112-39-6 | |

| Record name | Benzothiazolium, 3-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6112-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolium, 3-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazolium toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 4-methylbenzenesulfonate;3-methyl-1,3-benzothiazol-3-ium

General Synthetic Approach

The preparation of this compound typically involves the quaternization of 2-methylbenzothiazole with 4-methylbenzenesulfonic acid or its derivatives. The key reaction is the formation of a benzothiazolium salt by the nucleophilic attack of the nitrogen atom in 2-methylbenzothiazole on the sulfonic acid derivative, resulting in the salt formation.

Detailed Synthetic Procedures

Heating Method with 2-Methylbenzothiazole and Tosylate Derivatives

- A mixture of 2-methylbenzothiazole and 4-methylbenzenesulfonate (or tosylate derivatives) is heated at elevated temperatures (140–150 °C) for extended periods (around 20 hours).

- After cooling, the reaction mass is washed with solvents such as benzene, acetone, and diethyl ether to purify the product.

- Yields reported for similar benzothiazolium salts prepared by this method are high, ranging from 67% to 92% depending on the specific tosylate derivative used.

Salt Formation via Acid Treatment of Bromide Intermediates

- Bromide intermediates of benzothiazolium salts can be converted to perchlorate or tosylate salts by treatment with acids such as perchloric acid in methanol.

- This step is performed at room temperature and results in high yields (above 90%) of the desired sulfonate salts.

Reaction in Organic Solvents with Base Catalysis

- In some syntheses, 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium benzenesulfonate is reacted with other heterocyclic salts in dichloromethane.

- Triethylamine is used as a base to facilitate the reaction, stirring the mixture at room temperature for about 20 hours.

- The product is precipitated by adding ethyl acetate, filtered, washed, and recrystallized to obtain the purified benzothiazolium tosylate salt.

- Yields in such reactions can reach around 71%.

Reaction Conditions Summary Table

| Step/Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Heating 2-methylbenzothiazole + tosylate | 2-methylbenzothiazole, 4-methylbenzenesulfonate derivatives | 140–150 °C, 20 h | 67–92 | Washing with benzene, acetone, ether |

| Acid treatment of bromide salts | Bromide salt intermediate, HClO4 in MeOH | Room temperature | 94–96 | High purity perchlorate/tosylate salt |

| Base-catalyzed reaction in DCM | 3-methyl-2-(methylthio)benzothiazolium salt, triethylamine, dichloromethane | Room temperature, 20 h | ~71 | Precipitation with ethyl acetate |

Research Findings and Analytical Data

- Elemental analyses confirm the composition of the benzothiazolium tosylate salts, matching theoretical values closely.

- Infrared spectroscopy shows characteristic sulfonate and heterocyclic ring vibrations, with strong bands around 1711 cm⁻¹ indicating carbonyl or sulfonate groups.

- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight of the benzothiazolium sulfonate salts.

- Nuclear Magnetic Resonance (NMR) studies provide detailed proton environments supporting the structure of the quaternary salts.

- The reactions are generally performed under inert atmosphere or dry conditions to prevent side reactions and ensure high purity.

Notes on Practical Considerations

- The reaction temperature and time are critical for achieving high yields; overheating or insufficient reaction time can reduce purity.

- Washing and recrystallization steps are essential to remove unreacted starting materials and by-products.

- Use of organic solvents such as benzene, acetone, diethyl ether, and ethyl acetate is common for purification.

- Triethylamine is a preferred base for catalyzing reactions in organic solvents, facilitating salt formation without decomposition.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonate;3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The benzothiazolium ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazolium ring .

Scientific Research Applications

Organic Synthesis

4-Methylbenzenesulfonate; 3-methyl-1,3-benzothiazol-3-ium is primarily utilized as an intermediate in organic synthesis. Its sulfonate group enhances the reactivity of the benzothiazolium moiety, facilitating various chemical transformations.

Key Reactions:

- Nucleophilic Substitution: The sulfonate group acts as a leaving group, allowing for nucleophilic attack and substitution reactions.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating properties of the benzothiazolium structure.

Pharmaceutical Applications

This compound has been explored for its potential in drug development, particularly in the synthesis of bioactive molecules. The benzothiazolium moiety is known for its antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

Research indicates that derivatives of benzothiazolium compounds exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated that modifications to the benzothiazolium structure could enhance its efficacy against resistant bacterial strains .

Materials Science

4-Methylbenzenesulfonate; 3-methyl-1,3-benzothiazol-3-ium has applications in the development of advanced materials, particularly in polymer chemistry.

Applications:

- Polymer Additives: Used as a plasticizer or stabilizer in polymer formulations.

- Conductive Polymers: The compound can be incorporated into conductive polymer matrices to enhance electrical conductivity.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The benzothiazolium ring can interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key structural and analytical data :

The benzothiazolium core features a positively charged sulfur-containing heterocycle stabilized by resonance, while the 4-methylbenzenesulfonate anion enhances solubility in polar solvents. This compound serves as a precursor in synthesizing derivatives like (2Z)-2-[(4-nitrophenyl)methylidene]-1,3-benzothiazol-3(2H)-amine (7) via reactions with triethylamine (TEA) in acetonitrile .

Comparison with Structurally Similar Compounds

Benzothiazolium salts with sulfonate counterions exhibit diverse properties depending on substituents and molecular geometry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., bromo in 5c) increase thermal stability (mp 165°C) but reduce solubility in nonpolar solvents . Methoxy groups (e.g., 2-(4-methoxyphenyl)-analog) increase polarity, as seen in the iodide salt’s higher solubility in polar solvents .

Counterion Influence :

- 4-Methylbenzenesulfonate provides better solubility in organic solvents (e.g., MeCN, CH₂Cl₂) compared to iodide, which is more polar .

- Sulfonate counterions stabilize the benzothiazolium cation via electrostatic interactions, facilitating crystallization .

Reactivity: The 3-amino group in the target compound enables condensation reactions with nitro-substituted aromatics to form Schiff base derivatives (e.g., compound 7) . Bromo-substituted analogs (5c) may exhibit slower reaction kinetics due to steric hindrance .

Biological Activity

4-Methylbenzenesulfonate; 3-methyl-1,3-benzothiazol-3-ium (CAS No. 6112-39-6) is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 4-methylbenzenesulfonate; 3-methyl-1,3-benzothiazol-3-ium

- Molecular Formula : C15H15NO3S2

- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CSC2=CC=CC=C21

This structure indicates the presence of both a sulfonate group and a benzothiazolium moiety, which are often associated with various biological activities.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Studies have indicated that benzothiazolium derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-methylbenzenesulfonate have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture for controlling microbial growth .

- Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage and have implications in aging and chronic diseases .

- Cytotoxicity : Some studies have explored the cytotoxic effects of benzothiazolium compounds on cancer cell lines. Initial findings suggest that certain derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Data Tables

The following table summarizes some key findings related to the biological activity of the compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzothiazolium compounds demonstrated that 4-methylbenzenesulfonate showed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were performed on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with 4-methylbenzenesulfonate resulted in a dose-dependent decrease in cell viability, with an IC50 value suggesting considerable cytotoxicity.

Research Findings

Recent studies have focused on the mechanisms underlying the biological activities of this compound:

- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Cell Signaling Pathways : Research indicates that the cytotoxic effects may be mediated through apoptosis-related signaling pathways, particularly involving caspases.

Q & A

Q. What synthetic strategies are effective for preparing 4-methylbenzenesulfonate derivatives, and how can reaction conditions be optimized?

Synthesis of sulfonate derivatives often involves coupling reactions between aryl halides and sulfonating agents. For example, anthranilic acids can be coupled with isothiocyanato-benzenesulfonamide intermediates under reflux in alcoholic solvents to form stable sulfonamide derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.

Q. Which spectroscopic methods are critical for characterizing 3-methyl-1,3-benzothiazol-3-ium derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity and hydrogen bonding patterns. For instance, downfield shifts in aromatic protons (δ 7.48–7.93 ppm) indicate sulfonamide conjugation .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M − H]⁻ at m/z 457.9) and fragmentation patterns .

- Elemental analysis : To validate purity (>95% recommended for biological assays) .

Q. What safety protocols are essential when handling reactive intermediates in benzothiazolium synthesis?

Follow guidelines for sulfonamide and thiazolium handling:

- Use fume hoods for volatile intermediates (e.g., isothiocyanates).

- Wear nitrile gloves and eye protection to avoid skin/eye exposure to corrosive agents like methanesulfonic acid .

- Store light-sensitive compounds in amber vials at 2–8°C.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazolium salts?

Single-crystal X-ray diffraction provides bond-length data (e.g., S–N distances in selenazolo-benzothiazolium salts) and confirms cation-anion packing. For example, monoclinic crystals (space group P2₁) with unit cell parameters (a = 4.6408 Å, b = 18.263 Å) reveal hydrogen-bonding networks critical for stability . Data collection on Bruker CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Q. What computational approaches predict the reactivity of sulfonate-benzothiazolium complexes?

- DFT calculations : To model frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites. For example, Mulliken charges on sulfur atoms in thiazolium rings correlate with nucleophilic attack susceptibility .

- Molecular docking : To assess binding affinities with biological targets (e.g., enzymes inhibited by sulfonamide derivatives) .

Q. How do substituent variations on the benzothiazole ring affect electrochemical properties?

Electron-withdrawing groups (e.g., –CF₃) increase reduction potentials, as seen in cyclic voltammetry studies of fluorophenyl-substituted benzothiazoles. Conversely, electron-donating groups (e.g., –OCH₃) stabilize cationic thiazolium species, altering redox behavior .

Q. How can NMR data resolve regioselectivity in multi-step syntheses?

For compounds like 3-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamides, ¹H NMR coupling constants (J = 7.1 Hz) distinguish ortho vs. para substitution. ¹³C NMR signals at δ 177.1 ppm confirm carbonyl group positioning .

Q. What strategies mitigate side reactions during sulfonate-benzothiazolium coupling?

- Protecting groups : Temporarily block reactive sites (e.g., –NH₂) with Boc or Fmoc groups.

- Low-temperature kinetics : Slow addition of electrophiles (e.g., α-haloketones) reduces dimerization .

- Microwave-assisted synthesis : Accelerates reaction rates, minimizing decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of sulfonamide-benzothiazolium hybrids?

Q. Why do crystallographic data sometimes conflict with computational predictions for thiazolium salts?

Crystal packing forces (e.g., π-π stacking) can distort bond angles compared to gas-phase DFT models. Hybrid QM/MM simulations incorporating solvent effects improve agreement with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.